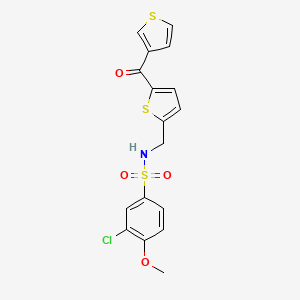

![molecular formula C23H27N3O5 B2391605 2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891131-19-4](/img/structure/B2391605.png)

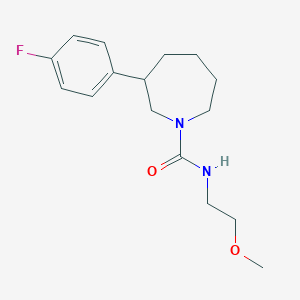

2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide moiety, an oxadiazole ring, and a phenyl ring with three ethoxy substituents .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar oxadiazole ring, the benzamide moiety, and the phenyl ring with three ethoxy substituents. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The oxadiazole ring is generally stable and resistant to hydrolysis and oxidation. The ethoxy groups on the phenyl ring could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the oxadiazole ring is a polar structure that can participate in hydrogen bonding, which could influence the compound’s solubility .Scientific Research Applications

Synthetic Chemistry and Material Science

- Synthesis of Triazine and Oxadiazole Derivatives : The transformation of 1,3,4-oxadiazol-2(3H)-ones into triazine derivatives highlights a method for synthesizing complex nitrogen-containing heterocycles, which are crucial in various chemical industries (Chau, Malanda, & Milcent, 1997).

- Crystal Structure and Molecular Interactions : Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives provides insights into molecular structures, enabling the development of materials with specific properties, including antibacterial and antioxidant activities (Karanth et al., 2019).

- Polymeric Materials : Aromatic polyamides containing oxadiazole units have been synthesized, showing good thermal stability and solubility, with potential applications in high-performance materials (Sava et al., 2003).

Biological Activities

- Anticancer Properties : Certain 1,3,4-oxadiazol derivatives have shown promising anticancer activity against various cancer cell lines, indicating potential therapeutic applications (Ravinaik et al., 2021).

- Antibacterial and Antioxidant Activities : Derivatives of 1,3,4-oxadiazole have demonstrated significant antibacterial and antioxidant properties, suggesting their usefulness in developing new antimicrobial and protective agents (Al-Wahaibi et al., 2021).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c1-6-28-18-12-16(13-19(29-7-2)20(18)30-8-3)22-25-26-23(31-22)24-21(27)17-10-9-14(4)11-15(17)5/h9-13H,6-8H2,1-5H3,(H,24,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMCZBTXAUHBSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2391526.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2391528.png)

![6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2391538.png)

![2-{Hydroxy[(pyridin-4-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2391539.png)

![N-(2-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2391543.png)

![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B2391546.png)